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Compound of Interest

Compound Name: Silicon28

Cat. No.: B1172460

This technical support center provides troubleshooting guidance and answers to frequently
asked questions for researchers working to minimize charge noise in isotopically purified
Silicon-28 quantum dot qubits.

Troubleshooting Guide

This section addresses specific experimental issues related to charge noise.

Question: My qubit coherence times are significantly shorter than expected, and | suspect
charge noise. How can | confirm this and what are the first steps?

Answer: Short coherence times are a primary symptom of a noisy charge environment. Charge
noise can limit gate fidelities by causing fluctuations in the qubit's energy levels.[1]

Initial Diagnostic Steps:

o Characterize the Noise Spectrum: The first step is to measure the noise power spectral
density (PSD) of your device. This will help you understand the frequency distribution of the
noise. Low-frequency (1/f-like) noise is a common indicator of charge noise originating from
two-level fluctuators (TLFs).[2][3]

e Use a Proximal Charge Sensor: Employ a single-electron transistor (SET) or a quantum
point contact (QPC) near your quantum dot to directly probe the local electrostatic
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environment.[4][5][6] By tuning the sensor to a region of high transconductance, you can
become highly sensitive to voltage fluctuations.[4]

o Correlation Analysis: If you have a multi-qubit device, analyze the cross-correlation of noise
between adjacent qubits. Strong correlation suggests a shared, non-local noise source.[7]

A logical workflow for diagnosing and addressing charge noise is presented below.
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Troubleshooting Workflow
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Caption: A flowchart for diagnosing and mitigating charge noise.
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Question: The charge noise in my device varies significantly between cooldowns and even
during a single experiment. What could be the cause?

Answer: This behavior often points to unstable two-level fluctuators (TLFs) near your quantum
dot. These are microscopic defects that can trap and release single electrons, causing discrete
jumps in the local electrostatic potential.

o Gate Voltage Sensitivity: The activity of these TLFs can be highly sensitive to the DC gate
voltages used to define the quantum dot.[8] Small drifts in gate voltage supplies or changes
in the dot's configuration can activate or deactivate different sets of fluctuators.

o Thermal Activation: TLFs have characteristic thermal activation energies.[9] Temperature
fluctuations, even minor ones, can alter their switching rates. It has been observed that
current flowing through the quantum dot can even heat the local TLF environment.[8]

o Gate-Induced Hysteresis: Applying large negative gate voltages can lead to the gradual
filling of charge traps at the semiconductor-oxide interface.[10][11] This can increase
electrostatic disorder and activate low-frequency noise, which may take hours to settle.[11] A
conservative device tuning strategy is recommended to avoid activating these traps.[10]

Question: | am designing a new device. What are the most critical factors for minimizing charge
noise from the outset?

Answer: Proactively designing for a quiet charge environment is crucial. The primary sources of
charge noise are typically defects at material interfaces.

Key Design and Material Considerations:

» Semiconductor-Dielectric Interface: This is a dominant source of charge noise.[12][13] The
quality of the gate dielectric (e.g., Al203 or SiO2) and the passivation of the silicon surface
are critical. Dangling bonds at this interface are considered significant charge-trapping
centers.[14]

e Quantum Well Quality: A clean, high-quality crystalline environment for the quantum well is
essential.[12][13] Using thin (e.g., 5 nm) 28Si quantum wells has been shown to correspond
with a significant reduction in charge noise.[12][13][15]
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o Distance from Surfaces: Fabricating qubits that are remote from surfaces and interfaces can
significantly reduce the influence of surface defects.[1] Architectures that place the active
qubit plane tens to hundreds of nanometers away from the surface have demonstrated
remarkably low charge noise.[1]

The diagram below illustrates the primary sources of charge noise in a typical gated quantum

dot device.
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Caption: Primary sources of charge noise impacting a quantum dot.
Frequently Asked Questions (FAQs)
Q1: What is charge noise and why is it detrimental to Silicon-28 qubits?

Charge noise refers to random fluctuations in the local electrostatic potential experienced by
the qubit.[3] While isotopically purifying silicon to 28Si effectively eliminates magnetic noise from
nuclear spins, charge noise remains a critical obstacle.[1][7] It degrades qubit performance by:

o Limiting Gate Fidelities: Fluctuations in electric fields affect single-qubit gates and the
exchange interaction used for two-qubit gates.[1][16]
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o Causing Dephasing: Random changes in the qubit's energy splitting lead to a loss of
guantum information (decoherence).

» Hindering Scalability: As qubit arrays become larger, charge noise can lead to irreproducible
device tune-up and correlated errors across multiple qubits.[7][11]

Q2: What are typical measured values for charge noise in state-of-the-art Si-28 devices?

Charge noise is typically quantified by its power spectral density at 1 Hz, S(1 Hz), expressed in
ueV/VHz. Lower values indicate a quieter environment.

Device Platform / Reported Charge Noise (at
] Reference

Technique 1 Hz)
28Gj/SiGe Heterostructure

_ 0.29 + 0.02 peV/VHz [12][13][15]
(Thin 5 nm QW)
300mm Si/SiO2 MOS Gate

o 0.6 yeVIVHz [17]

Stack (Optimized)
Atom Qubits in Crystalline ~0.094 peV/NVHz (from So =

1[4
Silicon (Remote from surface) 0.0088 peVa/Hz) (i

Q3: What experimental techniques can actively mitigate charge noise during an experiment?

Beyond material improvements, several techniques can be used to actively reduce the impact

of charge noise:

» Dynamical Decoupling: Applying sequences of microwave pulses (e.g., Hahn echo, CPMG)
can refocus the qubit spin and filter out the effects of low-frequency noise.[2][3] This is a
powerful method for extending coherence times.

o Real-Time Feedback: This involves measuring noise-induced drifts in qubit parameters (like
transition frequencies) in real-time and applying corrections to the gate voltages.[2][3][18]
This can stabilize the qubit's operating point.

¢ Active Noise Cancellation: This advanced technique involves sensing environmental noise
(e.g., 50/60 Hz powerline interference) and injecting a phase-coherent anti-noise signal
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directly into the device to cancel it at the source.[19]

e Fluctuator Stabilization: It is possible to directly control and stabilize individual charge
fluctuators using feedback methods, reducing the low-frequency component of the noise
power spectrum.[2][3]

Charge Noise Mitigation Strategies
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Caption: An overview of approaches to mitigate charge noise.
Experimental Protocols
Protocol 1: Charge Noise Spectrum Measurement via a

Sensor Dot

This protocol outlines the measurement of the charge noise power spectral density (PSD) using
a nearby quantum dot as a charge sensor.

Objective: To quantify the local electrostatic noise affecting the qubit.
Methodology:

» Device Configuration:
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o Identify a quantum dot to be used as a charge sensor, ideally located close to the qubit
under investigation.

o Apply a source-drain bias (V_SD) across the sensor dot to induce a current (I_SD).[13]

e Sensor Tuning:

o Sweep a plunger gate voltage (V_P) of the sensor dot to observe Coulomb blockade
oscillations in the current.

o Tune V_P to the side of a Coulomb peak where the transconductance (dI/dV_P) is
maximal.[4] At this point, the sensor is most sensitive to fluctuations in the local
electrostatic potential.

o Data Acquisition:
o With the sensor biased at its most sensitive point, measure the current |_SD over time.

o The current fluctuations (&l) are proportional to the voltage fluctuations (dV) caused by
charge noise: ol = (dI/dV_P) * dV.

e Spectrum Analysis:

[¢]

Record a long time-trace of the current fluctuations.

o Compute the Power Spectral Density (PSD) of the current fluctuations, S_I(f), using a Fast
Fourier Transform (FFT).

o Convert the current noise PSD to a voltage noise PSD, S_V(f), using the measured
transconductance: S_V(f) = S_I(f) / (dI/dV_P)z.

o Finally, convert the voltage noise to an energy noise PSD, S_E(f), using the lever arm (a),
which relates gate voltage to the dot's energy level: S_E(f) = a2 * S_V(f). The lever arm is
typically determined from Coulomb diamond measurements.

Protocol 2: Noise Mitigation with Dynamical Decoupling
(Hahn Echo)
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This protocol describes a basic pulse sequence to mitigate the effects of low-frequency charge

noise.
Objective: To extend the qubit's dephasing time (T2*) to a longer coherence time (T2).
Methodology:

o Qubit Initialization: Prepare the qubit in a known initial state, for example, spin-up, typically
represented as the |1) state on the Bloch sphere.

 First 1t/2-Pulse: Apply a microwave pulse of duration and power calibrated to rotate the qubit
state by 90 degrees around the x-axis. This places the qubit in an equal superposition state
(It) + )2,

o Free Evolution: Allow the qubit to evolve freely for a time t. During this period, low-frequency
charge noise will cause the qubit to precess at a slightly different frequency, leading to an
accumulation of phase error.

» Refocusing 1t-Pulse: Apply a powerful microwave pulse calibrated to rotate the qubit state by
180 degrees around the x-axis. This pulse effectively reverses the direction of the
accumulated phase error.

e Second Free Evolution: Allow the qubit to evolve for another period 1. During this time, the
phase error re-accumulates in the opposite direction, canceling out the error from the first
evolution period.

o Final 1i/2-Pulse: Apply a final 1t/2-pulse to rotate the qubit back for measurement along the z-
axis.

o Readout: Measure the final state of the qubit. By repeating this sequence for various
evolution times (21) and measuring the resulting qubit state, one can map out the coherence
decay curve and determine Tz.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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